molecular formula C22H23N5O4S B3957107 5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE

5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE

Cat. No.: B3957107
M. Wt: 453.5 g/mol
InChI Key: AAEUJKNZUMOJDJ-UHFFFAOYSA-N
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Description

5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound consists of a benzenesulfonyl group attached to a piperazine ring, which is further connected to a nitroaniline moiety substituted with a pyridinylmethyl group. The presence of these functional groups imparts significant chemical reactivity and potential for diverse applications in medicinal chemistry and other scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions . Another method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction reactions to form corresponding amines.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

    Cyclization: The piperazine ring can be involved in cyclization reactions to form various heterocyclic compounds.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas with palladium catalysts or other reducing agents.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

    Cyclization: Cyclization reactions may involve the use of bases or acids as catalysts.

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology: In biological research, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to interact with biological targets, leading to the inhibition of cancer cell growth .

Medicine: The compound’s structural features make it a candidate for drug development. It has been evaluated for its potential to act as a dopamine receptor ligand, which could be useful in treating neurological disorders .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE involves its interaction with specific molecular targets. For instance, as a dopamine receptor ligand, it binds to dopamine receptors in the brain, modulating neurotransmitter activity and influencing neurological functions . The compound’s sulfonyl and nitro groups may also interact with various enzymes and proteins, leading to diverse biological effects.

Comparison with Similar Compounds

Uniqueness: 5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE is unique due to the presence of both benzenesulfonyl and nitro groups, which impart distinct chemical reactivity and potential for diverse applications. Its ability to act as a dopamine receptor ligand further distinguishes it from other similar compounds .

Properties

IUPAC Name

5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitro-N-(pyridin-3-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4S/c28-27(29)22-9-8-19(15-21(22)24-17-18-5-4-10-23-16-18)25-11-13-26(14-12-25)32(30,31)20-6-2-1-3-7-20/h1-10,15-16,24H,11-14,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEUJKNZUMOJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE
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5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE
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5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE
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5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE
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5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE
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5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE

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